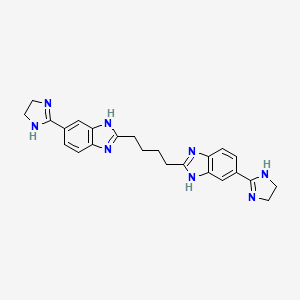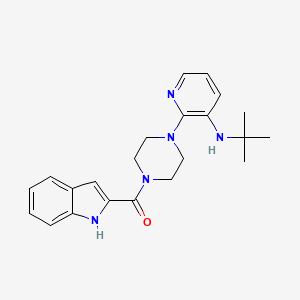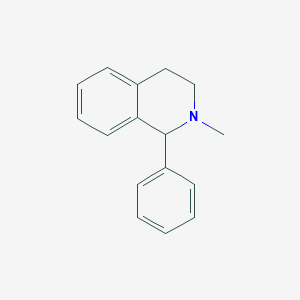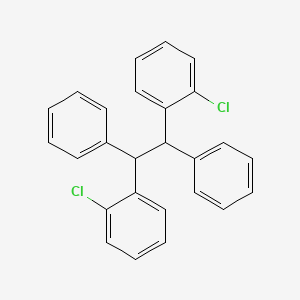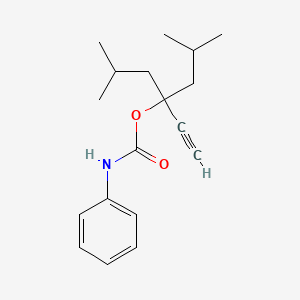
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethynyl group, two methyl groups, and a phenylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate typically involves multiple steps. One common method includes the alkylation of 2,6-dimethylheptan-4-ol with an ethynyl halide to introduce the ethynyl group. This intermediate is then reacted with phenyl isocyanate to form the final phenylcarbamate product. The reaction conditions often require the use of a base such as potassium carbonate and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The phenylcarbamate moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for the reduction of the phenylcarbamate group.
Substitution: Nucleophiles like sodium azide or thiolates can be used in substitution reactions, typically under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Production of amines from the phenylcarbamate group.
Substitution: Formation of azides or thiol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, while the phenylcarbamate moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-heptanol acetate: Shares a similar backbone but lacks the ethynyl and phenylcarbamate groups.
4-Ethynyl-2,6-dimethylheptan-4-yl phenylcarbamate analogs: Compounds with slight modifications in the ethynyl or phenylcarbamate groups.
Uniqueness
This compound is unique due to the presence of both the ethynyl and phenylcarbamate groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
6289-27-6 |
|---|---|
Fórmula molecular |
C18H25NO2 |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(4-ethynyl-2,6-dimethylheptan-4-yl) N-phenylcarbamate |
InChI |
InChI=1S/C18H25NO2/c1-6-18(12-14(2)3,13-15(4)5)21-17(20)19-16-10-8-7-9-11-16/h1,7-11,14-15H,12-13H2,2-5H3,(H,19,20) |
Clave InChI |
DKCKRBOSHIWXJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)(C#C)OC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


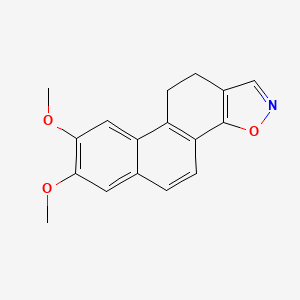
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
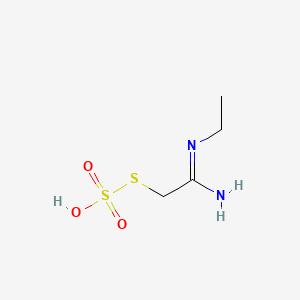
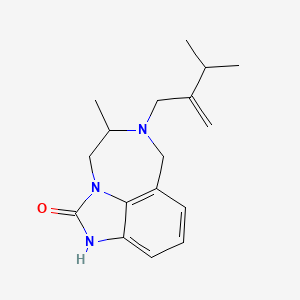
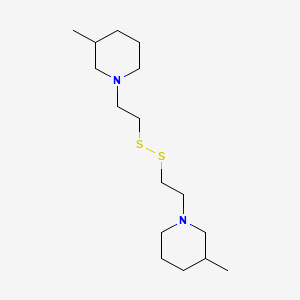
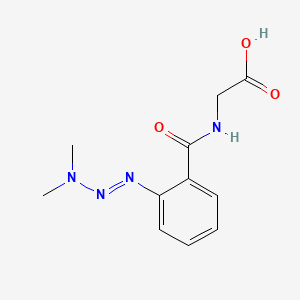
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)
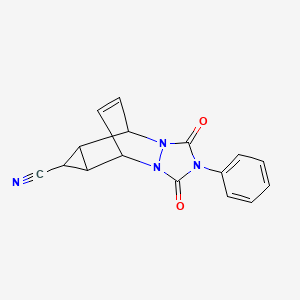
![2,2'-[(6-Aminohexyl)imino]diethanol](/img/structure/B15195474.png)
